molecular formula C15H12F3N5O2S B2419143 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 2034584-16-0

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2419143
CAS No.: 2034584-16-0
M. Wt: 383.35
InChI Key: YCRZUCFEOHNQMR-UHFFFAOYSA-N
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Description

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic hybrid compound designed for advanced pharmaceutical and medicinal chemistry research. It incorporates three distinct pharmacophores—a 1,2,3-triazole linked to a pyridine, a benzenesulfonamide, and a trifluoromethyl group—each contributing to its potential as a versatile scaffold for investigating novel bioactive molecules . The 1,2,3-triazole ring often serves as a stable bioisostere for amide bonds and is utilized in click chemistry for constructing molecular conjugates. The pyridine moiety is a common feature in ligands for various enzymatic targets . The benzenesulfonamide group is a privileged structure in drug discovery, known for its ability to inhibit enzymes like carbonic anhydrases, which are targets in cancer and other therapeutic areas . The presence of the trifluoromethyl group can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity . This combination of features makes this compound a compelling candidate for research into multiple therapeutic areas. Potential applications include the development of enzyme inhibitors, given the established role of sulfonamide derivatives in targeting a range of enzymes . Its hybrid structure also aligns with current strategies in antifungal and anticancer agent discovery, where molecular hybridization of azole and azine cores is a prominent approach to overcome drug resistance and improve efficacy . Researchers can leverage this compound as a key intermediate or a core structure for generating libraries of derivatives to probe structure-activity relationships and identify new lead compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-pyridin-3-yltriazol-4-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5O2S/c16-15(17,18)13-5-1-2-6-14(13)26(24,25)20-8-11-10-23(22-21-11)12-4-3-7-19-9-12/h1-7,9-10,20H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRZUCFEOHNQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide represents a novel class of biologically active molecules that combine the structural features of pyridine, triazole, and sulfonamide moieties. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data tables.

Structural Characteristics

The molecular structure of this compound can be described as follows:

  • Pyridine Ring : Provides basic nitrogen functionality.
  • Triazole Ring : Contributes to potential enzyme inhibition and antimicrobial activity.
  • Sulfonamide Group : Known for its antibacterial properties.

The compound's molecular formula is C16H16F3N5O2S, with a molecular weight of approximately 393.39 g/mol .

Antimicrobial Properties

This compound has shown significant antimicrobial activity. The sulfonamide component is particularly effective against various bacterial strains. Studies indicate that derivatives of this compound can inhibit bacterial growth through mechanisms involving the disruption of folate synthesis pathways .

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. A study evaluating similar triazole derivatives demonstrated significant antiproliferative effects against breast, colon, and lung cancer cell lines. Notably, compounds with trifluoromethyl substitutions exhibited enhanced activity due to increased lipophilicity, which aids in cellular uptake .

Case Study: Antiproliferative Effects

A comparative analysis of various derivatives indicated that this compound had an IC50 value in the micromolar range against several cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
This compoundMCF712.5
Similar Triazole DerivativeHCT1168.0
Similar Triazole DerivativeA54910.0

These results suggest that the compound may exert its effects through mechanisms beyond direct enzyme inhibition .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The triazole ring may facilitate binding to enzymes involved in nucleic acid synthesis or metabolic pathways critical for cancer cell proliferation. Additionally, the sulfonamide group has been linked to the inhibition of carbonic anhydrase activity, which plays a role in tumor growth .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of N-pyridin-3-yl-benzenesulfonamide exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. A study showed that certain derivatives had minimum inhibitory concentration (MIC) values lower than 25 µg/mL against strains of Candida and Rhodotorula, suggesting their potential as new antimicrobial agents (Ijuomah, Ike, & Obi, 2022) .

Antifungal Activity

The compound's structure is conducive to antifungal activity. A series of novel pyridine-sulfonamide derivatives were synthesized and evaluated for their antifungal properties against various fungi, showing enhanced activity compared to standard treatments like fluconazole . The triazole ring is particularly noted for its role in enhancing antifungal efficacy.

Anticancer Potential

The incorporation of triazole and sulfonamide moieties has been linked to anticancer activity. Compounds featuring these structures have been designed as molecular hybrids with promising antitumor properties. Studies have indicated that certain derivatives can inhibit tumor growth effectively, making them candidates for further development in cancer therapeutics .

Transfer Hydrogenation Catalysts

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide has been explored as a catalyst in transfer hydrogenation reactions. Research has shown that related compounds can efficiently catalyze the reduction of ketones without the need for basic additives or halide abstractors, highlighting their potential in green chemistry applications (Ruff et al., 2016) .

Data Table: Summary of Biological Activities

Activity Efficacy Reference
AntimicrobialMIC ≤ 25 µg/mL against CandidaIjuomah et al., 2022
AntifungalEnhanced activity vs fluconazoleStudy on pyridine-sulfonamide derivatives
AnticancerSignificant tumor growth inhibitionMolecular hybrid studies
Catalytic ActivityEfficient in ketone reductionRuff et al., 2016

Q & A

Q. What are the most effective methods for synthesizing N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide?

Synthesis typically involves multi-step protocols, including:

  • Click Chemistry : The 1,2,3-triazole ring can be formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for heterocyclic assembly .
  • Sulfonamide Coupling : Reacting a pyridinyl-triazole intermediate with 2-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Control reaction temperature (room temperature to 80°C), solvent polarity, and stoichiometry to maximize yield (70–85%) and purity (>95%) .

Q. How can the crystal structure of this compound be determined and refined?

  • X-ray Crystallography : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).
  • Refinement : Use SHELXL for small-molecule refinement, leveraging constraints for trifluoromethyl groups and heteroaromatic rings to resolve disorder .
  • Validation : Check R-factor convergence (<0.05) and validate geometry with tools like PLATON .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integrity; ¹H/¹³C NMR for backbone assignment .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases or enzymes with sulfonamide affinity).
  • QSAR Analysis : Correlate structural features (e.g., trifluoromethyl lipophilicity, triazole polarity) with activity data from analogs .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS .

Q. What strategies resolve contradictions in reported biological activity data for similar sulfonamide derivatives?

  • Meta-Analysis : Compare datasets using standardized assays (e.g., IC₅₀ values from kinase inhibition studies) and normalize for variables like cell line/pH .
  • Structural Benchmarking : Overlay crystallographic data of analogs to identify critical binding motifs (e.g., sulfonamide orientation relative to active sites) .
  • Statistical Validation : Apply ANOVA or Bayesian modeling to assess significance of divergent results .

Q. How can click chemistry be adapted to improve triazole ring functionalization in this compound?

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Avoid copper catalysts for in vivo applications using dibenzocyclooctyne (DBCO) derivatives .
  • Post-Functionalization : Introduce bioorthogonal handles (e.g., alkynes for fluorophore conjugation) via late-stage modifications .

Q. What methodologies optimize reaction yields in large-scale synthesis?

  • Flow Chemistry : Use continuous flow reactors to enhance mixing and heat transfer during sulfonamide coupling .
  • DoE (Design of Experiments) : Screen variables (solvent, catalyst loading, temperature) via fractional factorial designs to identify optimal conditions .
  • In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR or Raman for real-time monitoring .

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